molecular formula C11H8N4O7S B3031213 Benzoic acid, 4-azido-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester CAS No. 199804-22-3

Benzoic acid, 4-azido-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester

Cat. No.: B3031213
CAS No.: 199804-22-3
M. Wt: 340.27 g/mol
InChI Key: ULSXSHDMKGETEK-UHFFFAOYSA-N
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Description

Benzoic acid, 4-azido-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester (CAS: Not explicitly provided) is a multifunctional benzoic acid derivative characterized by:

  • 3-sulfo group: Enhances water solubility and polarity.
  • 2,5-dioxo-1-pyrrolidinyl ester: A rigid pyrrolidinone-based ester that influences stability and reactivity .

This compound’s structural complexity distinguishes it from simpler benzoic acid derivatives (e.g., methyl or ethyl esters) and positions it as a candidate for specialized applications in organic synthesis and materials science.

Properties

IUPAC Name

1-(4-azidobenzoyl)oxy-2,5-dioxopyrrolidine-3-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O7S/c12-14-13-7-3-1-6(2-4-7)11(18)22-15-9(16)5-8(10(15)17)23(19,20)21/h1-4,8H,5H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSXSHDMKGETEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)N=[N+]=[N-])S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437822
Record name 3-Pyrrolidinesulfonic acid, 1-[(4-azidobenzoyl)oxy]-2,5-dioxo-
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Molecular Weight

340.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199804-22-3
Record name 3-Pyrrolidinesulfonic acid, 1-[(4-azidobenzoyl)oxy]-2,5-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Hydroxysulphosuccinimidyl-4-azidobenzoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-azido-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester typically involves the reaction of 4-azidobenzoic acid with 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, with the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Scientific Research Applications

Medicinal Chemistry

The compound's azido group makes it a valuable intermediate in the synthesis of pharmaceuticals. Azides can undergo various reactions such as:

  • Click Chemistry : The azido group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of various biomolecules. This is particularly useful in drug development where targeted delivery systems are required.

Bioconjugation Techniques

The sulfonyl group enhances the compound's solubility and stability, making it suitable for bioconjugation applications:

  • Protein Labeling : The compound can be used to label proteins with fluorescent tags or other biomolecules, facilitating tracking and imaging studies in biological systems.

Material Science

In material science, benzoic acid derivatives are utilized for their ability to modify polymer properties:

  • Polymer Additives : The compound can be incorporated into polymers to enhance mechanical properties or provide functional groups for further chemical modifications.

Data Tables

Application AreaDescriptionExamples
Medicinal ChemistrySynthesis of pharmaceuticals via click chemistryDrug conjugates
BioconjugationProtein labeling for imaging studiesFluorescent protein tags
Material ScienceModification of polymer propertiesEnhanced mechanical strength

Case Study 1: Click Chemistry in Drug Development

A study demonstrated the use of benzoic acid derivatives in synthesizing targeted drug delivery systems through click chemistry. The azido group facilitated the formation of stable conjugates with therapeutic agents, enhancing their efficacy while reducing side effects.

Case Study 2: Protein Labeling Techniques

Research involving the use of benzoic acid, 4-azido-, highlighted its effectiveness in labeling proteins for cellular imaging. The sulfonyl group improved solubility in aqueous environments, allowing for successful conjugation with fluorophores that enabled real-time tracking of protein interactions within live cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Table 1: Key Structural and Functional Differences
Compound Name Substituents Molecular Weight (g/mol) Key Properties Reference
4-azido benzoic acid (precursor) -COOH, -N₃ at C4 ~165.1 Photoreactive, moderate solubility
Ethyl 4-[2-(3-pyrrolidinyl)-1H-pyrrol-1-yl]benzoate Ethyl ester, pyrrolidine-pyrrole 284.35 Rigid structure, potential bioactivity
Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester Chloropyrrolopyridine, ethyl ester ~334.8 Antifungal/antibacterial activity
Target compound -N₃ (C4), -SO₃H (C3), pyrrolidinyl ester ~300–350 (estimated) High polarity, photoreactivity

Key Observations :

  • The azido group in the target compound differentiates it from halogenated (e.g., chloro) or alkylated derivatives, enabling unique reactivity in photochemical or conjugation reactions .
  • The sulfo group enhances aqueous solubility compared to non-sulfonated esters (e.g., ethyl or methyl benzoates) .
Table 2: Antifungal and Antibacterial Efficacy
Compound Class Substituents EC₅₀ (μg/mL) vs. B. cinerea Antibacterial Toxicity Trend Reference
Aliphatic acid derivatives Methyl/halogen at C3 or C4 10.68–21.07 Variable (5-07 vs. 5-02)
Aromatic acid derivatives -CH₃ (C3), -X (C4) 14.23–19.75 Enhanced with halogens
Target compound -N₃ (C4), -SO₃H (C3) Not reported Likely lower (untested)

Key Observations :

  • While halogenated benzoic acid derivatives (e.g., 5-07 in ) show strong antifungal activity (EC₅₀ ~10–20 μg/mL), the target compound’s azido and sulfo groups may reduce bioactivity due to increased polarity and reduced membrane permeability .
  • Aromatic substituents like -CH₃ or halogens are critical for bioactivity, whereas electron-withdrawing groups (e.g., -N₃, -SO₃H) may shift applications toward non-biological uses .

Physicochemical and Stability Trends

  • Thermal Stability : Benzoic acid derivatives with rigid cyclic esters (e.g., pyrrolidinyl) exhibit higher degradation temperatures than linear esters (e.g., ethyl benzoate) due to restricted conformational flexibility .
  • Solubility: Sulfonated derivatives (e.g., target compound) are more water-soluble than non-sulfonated analogues (e.g., pentyl benzoate in ) .
  • Antioxidant Capacity: Cinnamic acid derivatives outperform benzoic acid derivatives in antioxidant activity due to resonance stabilization of radicals (e.g., ferulic acid > vanillic acid).

Biological Activity

Benzoic acid, 4-azido-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester (CAS Number: 199804-22-3) is a unique biochemical reagent characterized by its azido group and sulfonyl moiety. This compound has garnered attention for its potential applications in organic synthesis, bioconjugation, and medicinal chemistry due to its diverse biological activities.

  • Molecular Formula : C11H8N4O7S
  • Molecular Weight : Approximately 304.27 g/mol
  • Appearance : White to almost white crystalline solid
  • Sensitivity : Sensitive to light and moisture; should be stored under inert atmospheric conditions at low temperatures.

Biological Activity

The biological activity of this compound is largely attributed to its azido group, which allows for various chemical transformations:

  • Nucleophilic Substitution Reactions : The azido group can participate in nucleophilic substitutions leading to the formation of amines or other derivatives.
  • Cycloaddition Reactions : It can undergo cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) to form stable triazole rings, which are valuable in biological applications.

The mechanism of action primarily involves the azido group participating in cycloaddition reactions and nucleophilic substitutions. The formation of triazole rings can enhance the interaction with biological targets, making this compound useful in drug delivery systems and bioconjugation techniques.

Applications in Research

This compound has several significant applications:

  • Organic Synthesis : Used as a reagent for synthesizing various compounds through its reactive azido group.
  • Bioconjugation : Employed to label biomolecules with fluorescent tags or functional groups for imaging and therapeutic purposes.
  • Medicinal Chemistry : Investigated for potential roles in drug delivery systems and as precursors for bioactive compounds.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
4-Azidosulfonyl-benzoic acidContains an azido and sulfonyl groupUsed as a photoaffinity label
N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoateAzido group with a succinimidyl esterHigh reactivity for bioconjugation
4-Amino-2-fluorobenzoic acidAmino group instead of azidoExhibits different biological activity
4-Chloro-benzoic acidChlorine substituentCommonly used as an intermediate in synthesis

This table highlights the unique structural features of this compound compared to similar compounds, emphasizing its versatility in chemical reactions and biological applications.

Case Studies and Research Findings

Recent studies have explored the biological implications of benzoic acid derivatives:

  • Biological Evaluation : A study identified that benzoic acid derivatives can enhance the activity of protein degradation systems such as the ubiquitin-proteasome pathway and autophagy-lysosome pathway in human cells. This suggests potential applications in anti-aging therapies by modulating proteostasis networks .
  • In Silico Studies : Computational analyses indicated that various benzoic acid derivatives could bind effectively to cathepsins B and L, enzymes involved in protein degradation. This binding affinity correlates with enhanced proteasomal activity .
  • Synthetic Applications : The compound has been utilized in synthetic pathways involving thiol-ene coupling and diazotransfer reactions to modify biomolecules for advanced research applications .

Q & A

Basic: What are the recommended synthetic strategies for introducing the azido and sulfonate ester groups into benzoic acid derivatives?

The synthesis of this compound involves two critical modifications: (1) introducing the azido group at the 4-position of benzoic acid and (2) forming the sulfonate ester on the pyrrolidinyl ring.

  • Azide introduction : Replace a halogen (e.g., Cl/Br) at the 4-position via nucleophilic substitution using sodium azide (NaN₃) in polar aprotic solvents like DMF at 60–80°C .
  • Sulfonate ester formation : Sulfonate the pyrrolidinyl ring using sulfonic acid derivatives (e.g., SO₃ complexes), followed by esterification with activated hydroxyl groups (e.g., using carbodiimides for NHS ester formation) .
    Key considerations : Use inert atmospheres to avoid azide decomposition and monitor reaction progress via TLC or FTIR for azide peak (~2100 cm⁻¹).

Basic: Which analytical techniques are most effective for characterizing this compound?

Critical methods include:

  • NMR : ¹H/¹³C NMR to confirm azide placement (absence of aromatic protons at 4-position) and ester linkages.
  • IR spectroscopy : Detect azide (sharp ~2100 cm⁻¹) and sulfonate (S=O at 1150–1250 cm⁻¹) functional groups .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
    Data validation : Cross-reference with NIST spectral libraries or synthetic intermediates .

Advanced: How can researchers mitigate the instability of the azido group during storage and reactions?

The 4-azido group is prone to photolytic and thermal decomposition. Mitigation strategies include:

  • Storage : Keep at –20°C in amber vials under inert gas (Ar/N₂) to prevent moisture and light exposure .
  • Reaction conditions : Avoid prolonged heating (>60°C) and transition metals (e.g., Cu⁺), which catalyze azide decomposition. Use low-temperature coupling reactions (e.g., Staudinger ligation at 0–4°C) .
    Monitoring : Regularly test azide integrity via IR or Raman spectroscopy.

Advanced: How does the sulfonate ester moiety influence reactivity in bioconjugation applications?

The sulfonate ester (specifically the sulfo-NHS analog) enhances water solubility and reactivity toward primary amines (e.g., lysine residues):

  • Mechanism : The ester undergoes nucleophilic acyl substitution, forming stable amide bonds.
  • Optimization : Adjust pH to 7–9 for optimal amine activation; avoid competing nucleophiles (e.g., Tris buffers) .
    Applications : Useful for protein labeling or immobilization in aqueous media, as seen in analogous sulfo-NHS ester protocols .

Advanced: How should researchers resolve contradictions in purity assessments between HPLC and GC methods?

Discrepancies may arise due to:

  • Thermal lability : GC may degrade the azido group, leading to false low-purity readings.
  • HPLC limitations : Poor retention of polar sulfonate esters on reverse-phase columns.
    Resolution :
  • Use HPLC with ion-pairing agents (e.g., tetrabutylammonium phosphate) to improve retention .
  • Validate results with complementary techniques like CE (capillary electrophoresis) or NMR quantitative analysis .

Basic: What purification methods are optimal for isolating this compound?

  • Column chromatography : Use silica gel with gradients of ethyl acetate/hexane or dichloromethane/methanol (95:5) to separate polar sulfonate esters .
  • Recrystallization : Employ mixed solvents (e.g., ethanol/water) for high-purity crystals.
    Challenges : The compound’s hydrophilicity may reduce silica retention; alternatives include size-exclusion chromatography .

Advanced: How can thermal decomposition kinetics be analyzed to predict shelf-life?

  • TGA/DSC : Quantify mass loss and exothermic peaks under controlled heating (e.g., 5°C/min in N₂).
  • Kinetic modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) and predict degradation rates .
    Example : If Eₐ ≈ 120 kJ/mol, storage below –20°C extends stability to >6 months .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic acid, 4-azido-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester
Reactant of Route 2
Benzoic acid, 4-azido-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester

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